3-Fluoro-2-(trifluoromethyl)benzyl bromide
Overview
Description
3-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of both fluorine and bromine atoms, which significantly influence its chemical properties. This compound is commonly used in organic synthesis due to its unique reactivity and the electron-withdrawing nature of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of an aromatic ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amines, while reactions with thiols can produce thioethers.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Drug Design and Medicinal Chemistry:
Material Science: Fluorinated compounds are often used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects is primarily through its reactivity as an electrophile. The electron-withdrawing nature of the fluorine atoms makes the benzyl bromide moiety highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorinated groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOLWSZQAPKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379222 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-84-2 | |
Record name | 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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